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Compound of Interest

Compound Name:
5-Bromo-3-fluoro-2-

hydroxybenzaldehyde

Cat. No.: B1273059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

the compound 5-Bromo-3-fluoro-2-hydroxybenzaldehyde (also known as 5-Bromo-3-

fluorosalicylaldehyde), a valuable building block in medicinal chemistry and materials science.

This document compiles and presents data from Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental

protocols.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 5-Bromo-3-fluoro-2-
hydroxybenzaldehyde.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Experimental ¹H and ¹³C NMR data for 5-Bromo-3-fluoro-2-hydroxybenzaldehyde are not

readily available in public spectral databases. The expected chemical shifts would be

influenced by the electronegativity and positions of the bromine, fluorine, hydroxyl, and

aldehyde functional groups on the benzene ring.

¹H NMR (Proton NMR) Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data Not Available - - -

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm) Assignment

Data Not Available -

Table 2: Infrared (IR) Spectroscopy Data
The following data is derived from a vapor phase IR spectrum.[1] Key absorptions are

characteristic of the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Broad O-H stretch (hydroxyl)

~2850, ~2750 Medium C-H stretch (aldehyde)

~1670 Strong C=O stretch (aldehyde)

~1600, ~1470 Medium-Strong C=C stretch (aromatic)

~1250 Strong C-O stretch (hydroxyl)

~1050 Medium C-F stretch

Below 800 Medium-Strong
C-Br stretch, C-H bending

(aromatic)

Table 3: Mass Spectrometry (MS) Data
The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]
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m/z Ratio Relative Intensity (%) Interpretation

218/220 High
Molecular Ion Peak [M]⁺

(presence of Br isotopes)

217/219 Moderate [M-H]⁺

190/192 Moderate [M-CHO]⁺ or [M-CO-H]⁺

111 Low
Fragment resulting from loss of

Br and CO

82 Low Further fragmentation

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:

Weigh 5-10 mg of the 5-Bromo-3-fluoro-2-hydroxybenzaldehyde sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to be

within the detector coil of the NMR spectrometer.

NMR Spectrometer Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve a homogeneous field, which results in sharp,

symmetrical peaks.

Data Acquisition:

Set the appropriate acquisition parameters, including:

Pulse Angle: Typically a 30° or 45° pulse is used for routine ¹H spectra.

Acquisition Time: Usually 2-4 seconds.

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of

the protons.

Number of Scans: Typically 8-16 scans are sufficient for a good signal-to-noise ratio for

samples of this concentration.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

Integrate the peaks to determine the relative number of protons corresponding to each

signal.

Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz

(Hz).

Infrared (IR) Spectroscopy (KBr Pellet Method)
For solid samples like 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, the KBr pellet method is a

common technique.

Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1273059?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thoroughly dry both the sample and spectroscopic grade potassium bromide (KBr) to

remove any moisture, which can interfere with the spectrum.

In an agate mortar and pestle, grind a small amount of the sample (typically 1-2 mg) into a

very fine powder.

Add approximately 100-200 mg of the dry KBr powder to the mortar.

Gently mix the sample and KBr, then grind the mixture thoroughly to ensure a

homogenous dispersion of the sample within the KBr matrix.

Pellet Formation:

Transfer the powdered mixture to a pellet die.

Place the die in a hydraulic press.

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or

translucent pellet.

Data Acquisition:

Carefully remove the pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Record a background spectrum of the empty sample chamber.

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands.

Mass Spectrometry (Electron Ionization)
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Electron Ionization (EI) is a common method for the mass spectrometric analysis of volatile and

thermally stable organic compounds.

Sample Introduction:

The sample is introduced into the mass spectrometer, typically after separation by Gas

Chromatography (GC-MS) or via a direct insertion probe. For GC-MS, the sample is first

vaporized and passed through a chromatographic column.

Ionization:

In the ion source, the gaseous sample molecules are bombarded with a high-energy

electron beam (typically 70 eV).

This bombardment results in the ejection of an electron from the molecule, forming a

positively charged molecular ion (M⁺).

Fragmentation:

The high energy of the ionization process often causes the molecular ion to be in an

excited state, leading to its fragmentation into smaller, characteristic ions.

Mass Analysis:

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

A detector records the abundance of each ion at a specific m/z value.

The resulting data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

The spectrum is analyzed to determine the molecular weight and to deduce structural

information from the fragmentation pattern.
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Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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